molecular formula C13H19Br2NO B3060006 N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide CAS No. 1609400-02-3

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide

Cat. No.: B3060006
CAS No.: 1609400-02-3
M. Wt: 365.10
InChI Key: APBPTYWVVMTNHW-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide is a chemical compound with the molecular formula C13H18BrNO·HBr. It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a cyclopentanamine moiety. It is used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with cyclopentanamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-(3-hydroxy-4-methoxybenzyl)cyclopentanamine, N-(3-amino-4-methoxybenzyl)cyclopentanamine, and N-(3-mercapto-4-methoxybenzyl)cyclopentanamine.

    Oxidation Reactions: Products include N-(3-bromo-4-formylbenzyl)cyclopentanamine.

    Reduction Reactions: Products include N-(3-bromo-4-hydroxybenzyl)cyclopentanamine.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The cyclopentanamine moiety provides structural stability and enhances its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide is unique due to its specific combination of functional groups and its cyclopentanamine moiety. This combination provides distinct chemical and biological properties that are not found in its similar compounds. The presence of the bromine atom and methoxy group enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.BrH/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11;/h6-8,11,15H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBPTYWVVMTNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-02-3
Record name Benzenemethanamine, 3-bromo-N-cyclopentyl-4-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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